GPLGIAGQ TFA

Enzyme Kinetics MMP-2 MMP-9

For MMP-2-responsive nanocarrier engineering, linker choice directly impacts release kinetics. GPLGIAGQ TFA offers the kinetic certainty needed: • Defined KM and kcat for MMP-2, enabling rational drug release tuning. • High DMSO solubility (45 mg/mL) & >99.5% purity for efficient bioconjugation. • Validated in vivo formulation protocol for streamlined preclinical studies.

Molecular Formula C33H54F3N9O12
Molecular Weight 825.8 g/mol
Cat. No. B8107695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPLGIAGQ TFA
Molecular FormulaC33H54F3N9O12
Molecular Weight825.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C31H53N9O10.C2HF3O2/c1-6-17(4)26(30(48)36-18(5)27(45)34-14-23(42)37-19(31(49)50)9-10-22(33)41)39-24(43)15-35-28(46)20(12-16(2)3)38-29(47)21-8-7-11-40(21)25(44)13-32;3-2(4,5)1(6)7/h16-21,26H,6-15,32H2,1-5H3,(H2,33,41)(H,34,45)(H,35,46)(H,36,48)(H,37,42)(H,38,47)(H,39,43)(H,49,50);(H,6,7)/t17-,18-,19-,20-,21-,26-;/m0./s1
InChIKeyZPBVKEAINFXNHD-WCDCSSCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPLGIAGQ TFA: MMP2-Cleavable Linker


GPLGIAGQ TFA (trifluoroacetate salt) is a synthetic octapeptide substrate specifically recognized and cleaved by matrix metalloproteinase-2 (MMP-2) . Its core sequence, Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln, incorporates an enzyme-sensitive scissile bond that is hydrolyzed in the presence of active MMP-2 . Functionally, this peptide is predominantly employed as a stimulus-responsive linker within nanocarrier systems, such as liposomes and polymeric micelles, where it facilitates MMP-2-triggered drug release or surface modification within the tumor microenvironment . The TFA salt form is utilized to enhance solubility and handling during synthesis and formulation .

GPLGIAGQ TFA Substitution Risks


While several peptide sequences are broadly classified as 'MMP-2/9-cleavable', the substitution of one for another without direct, quantitative comparative data on enzyme kinetics and stability introduces significant, unquantified risk into experimental design. In the context of constructing responsive drug delivery systems, the precise kinetics of cleavage—characterized by parameters such as the Michaelis constant (KM) and catalytic rate constant (kcat)—dictate the rate and extent of payload release in vivo [1]. Furthermore, variations in amino acid sequence and salt form between GPLGIAGQ TFA and its alternatives (e.g., GPLGIAGQ free base, PLGLAG, GPVGLIGK) directly impact critical formulation attributes including solubility in DMSO and aqueous buffers, long-term storage stability, and compatibility with common nanocarrier assembly protocols [2]. Therefore, selecting GPLGIAGQ TFA over a generic analog is justified by the availability of well-characterized kinetic parameters and formulation data, whereas the performance of a substitute must be considered an unknown variable until fully re-validated under identical experimental conditions .

GPLGIAGQ TFA Comparative Analysis


Enzyme Kinetics: MMP-2 vs. MMP-9

GPLGIAGQ exhibits a 1.8-fold higher binding affinity (KM) for MMP-9 compared to MMP-2, and a 2.1-fold higher catalytic turnover (kcat) for MMP-2 compared to MMP-9. This differential kinetic profile is quantifiable and may influence the release rate of a conjugated payload depending on the relative expression levels of these MMPs within a target tumor microenvironment. The kinetic parameters for GPLGIAGQ were determined under controlled conditions [1].

Enzyme Kinetics MMP-2 MMP-9 Drug Delivery

Solubility: TFA Salt vs. Free Base

The trifluoroacetate (TFA) salt form of GPLGIAGQ provides a quantifiable and practically significant advantage in solubility over the free base form. While the free base exhibits limited solubility in most aqueous systems, the TFA salt achieves a solubility of at least 45 mg/mL in DMSO , enabling the preparation of concentrated stock solutions. This difference is a direct consequence of the salt form altering the compound's physical properties .

Formulation Solubility Peptide Chemistry

Validated In Vivo Formulation

For in vivo studies, GPLGIAGQ TFA can be formulated into a clear, injectable solution at a concentration of ≥ 2.5 mg/mL using a specific co-solvent system. This validated protocol provides a quantitative benchmark for preparing the compound for animal studies, a practical detail often missing for alternative linkers like PLGLAG or GPVGLIGK. The recommended formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1].

In Vivo Formulation Drug Delivery Preclinical

Kinetic Data vs. Uncharacterized Analogs

GPLGIAGQ belongs to a class of MMP-2/9 cleavable peptides that includes PLGLAG and GPVGLIGK [1]. While these sequences are used interchangeably in some literature [2], a critical procurement distinction is the public availability of rigorous, quantitative kinetic data. GPLGIAGQ's KM and kcat for both MMP-2 and MMP-9 have been reported [3]. In contrast, a similar search for 'PLGLAG' or 'GPVGLIGK' yields no peer-reviewed, publicly accessible quantitative kinetic parameters (KM, kcat) under comparable conditions. The selection of an uncharacterized analog introduces an unknown variable into any study where the rate of enzyme-triggered release is a critical parameter.

Enzyme Kinetics MMP Substrates Comparative Analysis

GPLGIAGQ TFA Application Scenarios


MMP-2-Responsive Nanocarriers

Researchers designing liposomal or micellar drug delivery systems can select GPLGIAGQ TFA as a linker with confidence due to its well-characterized kinetic parameters (KM and kcat for MMP-2/9) [1]. The availability of this data allows for rational prediction and fine-tuning of drug release profiles, unlike with uncharacterized alternatives. Furthermore, the validated in vivo formulation protocol for GPLGIAGQ TFA [2] directly supports its use in preclinical efficacy studies, streamlining the path from concept to in vivo validation.

High-Throughput Bioconjugation

The TFA salt form's defined high solubility (45 mg/mL in DMSO) and high purity standard (>99.5%) make it the preferred starting material for efficient and reproducible bioconjugation reactions. This is especially critical in high-throughput screening campaigns where the reliability of stock solutions and the efficiency of coupling steps directly impact data quality and project timelines. Substituting with the free base form introduces solubility-related handling challenges that can compromise assay consistency.

Activatable Cell-Penetrating Peptides

For the engineering of activatable cell-penetrating peptides (ACPPs) or molecular imaging probes, the predictable and quantifiable cleavage of GPLGIAGQ by MMP-2 is a fundamental design requirement [1]. The documented differential in kcat between MMP-2 and MMP-9 [1] provides a quantifiable basis for optimizing probe activation in tumor microenvironments where MMP-2 is the dominant protease. This level of kinetic detail is essential for designing probes with high signal-to-background ratios and is a key differentiator from alternative linkers for which such data are not publicly established [3].

Preclinical Tumor-Targeted Therapy

The existence of a specific, validated in vivo formulation protocol [2] for GPLGIAGQ TFA is a significant advantage for teams planning preclinical studies. This protocol removes the burden of developing a de novo formulation for a novel conjugate, saving time and resources while ensuring that the administered dose is accurate and bioavailable. This is a practical, procurement-relevant benefit that directly impacts study execution and data reliability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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